4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiophene and imidazo[4,5-c]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have shown similar biological activities.
Imidazo[4,5-c]pyridine Derivatives: These include various substituted imidazo[4,5-c]pyridines with potential therapeutic applications.
Uniqueness
4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its combined structural features, which confer a distinct set of chemical and biological properties
Properties
CAS No. |
87034-83-1 |
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Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethoxy)-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C16H13N3OS/c1-19-10-18-13-6-7-17-16(15(13)19)20-8-11-9-21-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3 |
InChI Key |
YFHZPZZXEDXWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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